molecular formula C10H6Cl2O2 B2833543 6-Chloro-4-(chloromethyl)chromen-2-one CAS No. 484000-51-3

6-Chloro-4-(chloromethyl)chromen-2-one

Cat. No. B2833543
CAS RN: 484000-51-3
M. Wt: 229.06
InChI Key: NBOXGKMQGQWRRK-UHFFFAOYSA-N
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Description

6-Chloro-4-(chloromethyl)chromen-2-one is a chemical compound with the molecular formula C10H6Cl2O3 . It has a molecular weight of 245.06 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 6-Chloro-4-(chloromethyl)chromen-2-one is 1S/C10H6Cl2O3/c11-4-5-1-10(14)15-9-3-8(13)7(12)2-6(5)9/h1-3,13H,4H2 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Chloro-4-(chloromethyl)chromen-2-one is a solid substance that is stored at room temperature . Its physical form is a powder . The compound’s melting point, boiling point, density, and refractive index are not specified in the retrieved data.

Scientific Research Applications

Environmental Toxicology

Chlorinated polyfluoroalkylether sulfonates (Cl-PFAESs), which are related to chromene structures, have been used as alternatives to perfluorooctanesulfonate (PFOS) in industries such as chrome plating. A study by Xin et al. (2018) found that Cl-PFAES compounds, including those structurally related to 6-Chloro-4-(chloromethyl)chromen-2-one, exhibit similar binding potency and activity to thyroid hormone transport proteins and nuclear receptors as PFOS. This research suggests that such compounds could disrupt thyroid hormone (TH) functions through competitive binding to transport proteins and activation of TRs, highlighting the environmental and toxicological significance of chromene derivatives Environmental science & technology, Yan Xin et al., 2018.

Anticancer Activity

A new cytotoxic chromone derivative, structurally related to 6-Chloro-4-(chloromethyl)chromen-2-one, was isolated from Chinese eaglewood and demonstrated cytotoxicity against human gastric cancer cell lines. This finding, reported by Liu et al. (2008), underscores the potential of chromene derivatives in developing anticancer drugs Chinese Chemical Letters, Jun Liu et al., 2008.

Synthetic Chemistry and Kinetics

Asheri et al. (2016) focused on the kinetics and synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, a compound related to 6-Chloro-4-(chloromethyl)chromen-2-one. Their work sheds light on the synthetic pathways and reaction kinetics of chromene derivatives, which are crucial for their applications in medicinal chemistry and materials science RSC Advances, Osman Asheri et al., 2016.

Asymmetric Catalysis

Research on the asymmetric epoxidation of chromenes, including derivatives similar to 6-Chloro-4-(chloromethyl)chromen-2-one, has shown that manganese(III) complexes can serve as effective catalysts. This study by Chen et al. (2012) highlights the importance of chromene derivatives in asymmetric synthesis, providing a pathway to enantioselective chemical processes Catalysis Letters, Longhai Chen et al., 2012.

Microwave-Assisted Synthesis and Biological Activity

El Azab et al. (2014) reported the microwave-assisted synthesis of novel 2H-Chromene derivatives bearing phenylthiazolidinones, showcasing the versatility of chromene derivatives in synthesizing biologically active compounds. This approach not only facilitates rapid synthesis but also contributes to the exploration of chromenes in pharmacological applications Molecules, I. H. El Azab et al., 2014.

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause an allergic skin reaction . The compound’s hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

6-chloro-4-(chloromethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2/c11-5-6-3-10(13)14-9-2-1-7(12)4-8(6)9/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOXGKMQGQWRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=O)O2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-(chloromethyl)chromen-2-one

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